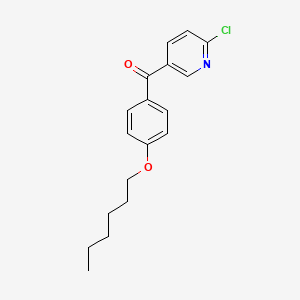

2-Chloro-5-(4-hexyloxybenzoyl)pyridine

CAS No.: 1187169-66-9

Cat. No.: VC2819853

Molecular Formula: C18H20ClNO2

Molecular Weight: 317.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1187169-66-9 |

|---|---|

| Molecular Formula | C18H20ClNO2 |

| Molecular Weight | 317.8 g/mol |

| IUPAC Name | (6-chloropyridin-3-yl)-(4-hexoxyphenyl)methanone |

| Standard InChI | InChI=1S/C18H20ClNO2/c1-2-3-4-5-12-22-16-9-6-14(7-10-16)18(21)15-8-11-17(19)20-13-15/h6-11,13H,2-5,12H2,1H3 |

| Standard InChI Key | VUWGBJXMGHLLCH-UHFFFAOYSA-N |

| SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |

| Canonical SMILES | CCCCCCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)Cl |

Introduction

Synthesis and Preparation

The synthesis of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine involves a nucleophilic substitution reaction. Below are the key steps:

-

Starting Materials:

-

2-Chloropyridine

-

4-Hexyloxybenzoyl chloride

-

-

Reaction Conditions:

-

A base such as triethylamine is used to facilitate the reaction.

-

The reaction occurs under controlled temperatures to ensure selectivity.

-

-

Purification:

-

Recrystallization or column chromatography is employed to achieve high purity.

-

Industrial-scale production optimizes these steps for higher yield and quality, often using continuous flow processes.

Applications in Research

2-Chloro-5-(4-hexyloxybenzoyl)pyridine has diverse applications across multiple fields:

-

Chemical Research: Used as a building block for synthesizing complex organic molecules.

-

Pharmaceutical Research: Investigated as an intermediate in drug development due to its structural versatility.

-

Biological Studies: Studied for potential antimicrobial and anticancer activities.

-

Material Science: Utilized in developing new materials with specific properties.

Biological Activity

Preliminary studies indicate that this compound exhibits promising biological activities:

Mechanism of Action

The compound's activity may be attributed to:

-

Enzyme inhibition via interaction with active sites.

-

Modulation of receptor activity due to its functional groups.

Comparison with Similar Compounds

A comparison of structurally related compounds highlights the uniqueness of 2-Chloro-5-(4-hexyloxybenzoyl)pyridine:

| Compound | Structural Difference | Impact |

|---|---|---|

| 2-Chloro-5-(4-methoxybenzoyl)pyridine | Methoxy instead of hexyloxy group | Reduced lipophilicity |

| 2-Chloro-5-(4-ethoxybenzoyl)pyridine | Ethoxy instead of hexyloxy group | Moderate lipophilicity |

| 2-Chloro-5-(4-propoxybenzoyl)pyridine | Propoxy instead of hexyloxy group | Intermediate properties |

The hexyloxy group imparts distinct lipophilic and steric effects, making it particularly valuable for certain applications.

Future Directions

Further research is needed to explore:

-

Detailed pharmacological profiles, including toxicity studies.

-

Optimization of synthetic routes for cost-effective production.

-

Development of derivatives with enhanced biological activity.

By leveraging its unique structure, 2-Chloro-5-(4-hexyloxybenzoyl)pyridine holds potential for significant contributions to medicinal chemistry and material science.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume